5-Chloro-8-iodoimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
5-chloro-8-iodoimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-6-2-1-5(9)7-10-3-4-11(6)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKDPFPWSAJSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=C(C2=N1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which 5-chloro-8-iodoimidazo[1,2-a]pyridine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry.
Mode of Action
Imidazo[1,2-a]pyridines are generally functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies. These reactions could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
The functionalization of imidazo[1,2-a]pyridines, which includes this compound, is known to occur through radical reactions. These reactions could potentially affect various biochemical pathways.
Result of Action
The functionalization of imidazo[1,2-a]pyridines, which includes this compound, is known to occur through radical reactions. These reactions could potentially result in various molecular and cellular effects.
Action Environment
The functionalization of imidazo[1,2-a]pyridines, which includes this compound, is known to occur through radical reactions. These reactions could potentially be influenced by various environmental factors.
Biochemical Analysis
Biochemical Properties
5-Chloro-8-iodoimidazo[1,2-a]pyridine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that play a key role in cell signaling pathways. The interaction between this compound and kinases can lead to the modulation of kinase activity, thereby affecting downstream signaling events. Additionally, this compound can bind to certain receptors, altering their conformation and activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation by interfering with specific signaling pathways that are essential for cell growth and survival. Furthermore, this compound can affect the expression of genes involved in apoptosis, leading to increased cell death in certain cancer cell lines.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors, such as light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells. These effects are often dose-dependent and can vary based on the specific experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are influenced by the dosage administered. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes, leading to unintended biochemical reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of various metabolites. These metabolites can have different biological activities and can contribute to the overall pharmacological effects of the compound. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, such as organic anion transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by its binding affinity to plasma proteins, which can impact its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it can interact with transcription factors and modulate gene expression. Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and inducing apoptosis in cancer cells.
Biological Activity
5-Chloro-8-iodoimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Antimicrobial Properties
Imidazo[1,2-a]pyridine derivatives have demonstrated significant antimicrobial activity . Studies indicate that compounds within this class can inhibit the growth of various bacterial strains and fungi. For instance, this compound has shown effectiveness against specific pathogens, suggesting its potential as an antimicrobial agent .
Anticancer Effects
Research has revealed that imidazo[1,2-a]pyridine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival. In vitro studies have shown that these compounds can significantly reduce the viability of cancer cell lines, indicating their potential as chemotherapeutic agents .
Cholinesterase Inhibition
One of the notable biological activities of this compound is its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's inhibitory effects on cholinesterases are attributed to its structural features that allow it to bind effectively to the active sites of these enzymes. Studies have reported IC50 values in the low micromolar range for AChE inhibition, highlighting its potential as a therapeutic candidate for cognitive disorders .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties , which have been linked to its ability to inhibit pro-inflammatory cytokines and modulate immune responses. This activity suggests that this compound could be beneficial in treating inflammatory conditions and diseases characterized by excessive inflammation .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit cholinesterases is crucial for its neuroprotective effects.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through various signaling cascades.
- Cytokine Modulation : The anti-inflammatory effects are mediated by the downregulation of pro-inflammatory cytokines.
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives against common bacterial strains. The results indicated that this compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings.
Case Study 2: Cholinesterase Inhibition in Alzheimer's Models
In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function as measured by behavioral tests. The compound showed a marked reduction in AChE activity in brain tissues compared to untreated controls.
Data Summary
Scientific Research Applications
Anticancer Applications
5-Chloro-8-iodoimidazo[1,2-a]pyridine has shown promise as an anticancer agent . Research indicates that compounds within the imidazo[1,2-a]pyridine family can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves modulation of signaling pathways critical for cell proliferation and survival.
- Mechanism of Action : This compound interacts with specific kinases involved in cell signaling, which can lead to reduced cell viability in cancer cell lines. For instance, it has been observed to inhibit the activity of certain kinases by binding to their active sites, thus preventing substrate phosphorylation.
- Case Studies : In vitro studies have demonstrated that this compound significantly reduces the viability of various cancer cell lines, indicating its potential as a chemotherapeutic agent.
Neuroprotective Effects
The compound exhibits significant cholinesterase inhibitory activity , making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease.
- Cholinesterase Inhibition : It inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for regulating acetylcholine levels in the brain. The inhibition of these enzymes can enhance cognitive function and slow down disease progression .
- Research Findings : Studies have reported IC50 values in the low micromolar range for AChE inhibition, highlighting its potential as a therapeutic candidate for cognitive disorders. For example, derivatives of imidazo[1,2-a]pyridine have shown strong AChE inhibition with IC50 values ranging from 0.2 to 50 μM .
Antimicrobial Activity
This compound also possesses notable antimicrobial properties .
- Inhibition of Pathogens : Compounds in this class have demonstrated effectiveness against various bacterial strains and fungi. This suggests that they could be developed into new antimicrobial agents capable of combating resistant pathogens.
Synthesis and Structural Insights
The synthesis of this compound is achieved through several methods that emphasize efficiency and environmental sustainability.
| Method | Description | Yield |
|---|---|---|
| A3-Coupling Reaction | Combines aldehydes, amines, and alkynes under mild conditions | High |
| Microwave-Assisted Synthesis | Facilitates rapid synthesis with good yields | Very High |
| Electrochemical Oxidative C-H Cyanation | Provides C3-cyanomethylated derivatives efficiently | Good |
These synthetic routes not only enhance the yield but also minimize environmental impact compared to traditional methods .
Comparison with Similar Compounds
Structural Analogs: Positional Isomers and Halogen Variants
The imidazo[1,2-a]pyridine core allows for diverse substitution patterns. Key analogs include:
Key Observations :
- Substituent Position : The 5-Cl-8-I configuration in the target compound distinguishes it from isomers like 6-Cl-8-I (CAS 1033463-28-3), which may exhibit altered electronic effects and steric hindrance, impacting binding to biological targets .
- Halogen Effects : Iodine’s larger atomic radius and polarizability compared to chlorine or fluorine can enhance π-stacking interactions in drug-receptor binding .
- Functional Groups : Derivatives like the 2-carbaldehyde (CAS 881841-35-6) introduce reactive sites for further chemical modifications, unlike the inert halogens in the target compound .
Preparation Methods
Halogenated Aminopyridine Precursor Synthesis
A critical step in preparing 5-chloro-8-iodoimidazo[1,2-a]pyridine is the synthesis of appropriately halogenated 2-aminopyridine precursors. One established method involves the lithiation of 2,3-dichloropyridine at low temperature (−78 °C) using 2,2,6,6-tetramethylpiperidine, followed by iodination with iodine to introduce the iodine substituent selectively. This yields 2-amino-3-chloro-4-iodopyridine intermediates with high efficiency.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Lithiation | 2,2,6,6-Tetramethylpiperidine, −78 °C | Lithiated intermediate formation |
| Iodination | Iodine in dry THF, room temperature overnight | Iodo-substituted aminopyridine |
| Workup | Quench with Na2S2O3, extract with EtOAc | Purified halogenated aminopyridine |
This method achieves high yields (up to 95%) and purity, providing a robust precursor for subsequent cyclization.
Cyclization to Imidazo[1,2-a]pyridine Core
The formation of the imidazo[1,2-a]pyridine ring system from halogenated 2-aminopyridines typically proceeds via condensation with α-haloketones or α-haloesters such as ethyl bromopyruvate or substituted phenacyl bromides.
Two main approaches are reported:
Method A: Reaction of 2-amino-3-chloro-4-iodopyridine with ethyl bromopyruvate in DME at room temperature overnight, followed by heating in ethanol to promote cyclization and ring closure. The product is isolated after neutralization and extraction steps, yielding this compound derivatives in high purity and yield (~95%).
Method B: Two-component cyclization of substituted 2-aminopyridines with substituted phenacyl bromides catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in aqueous ethanol at room temperature. This green chemistry approach provides good to excellent yields (65–94%) and tolerates various substituents including chloro groups at the 5-position.
| Parameter | Method A (Ethyl Bromopyruvate) | Method B (Phenacyl Bromide + DBU) |
|---|---|---|
| Catalyst/Base | None (thermal cyclization) | DBU (1–10 mol%) |
| Solvent | DME, then ethanol | Aqueous ethanol (1:1 v/v) |
| Temperature | Room temperature, then 78 °C | Room temperature |
| Reaction Time | Overnight + 2 hours | Few hours (varies with substrate) |
| Yield | Up to 95% | 65–94% |
| Environmental Aspect | Moderate solvent use, no catalyst | Green solvent, catalytic base, mild conditions |
Advanced Functionalization and Scale-Up
The halogenated imidazo[1,2-a]pyridines obtained can be further functionalized via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura to diversify the substitution pattern, especially at the 2-position. The halogen substituents (Cl at 5-position and I at 8-position) serve as handles for selective functionalization.
Scale-up experiments demonstrate that these methods maintain efficiency and yield on gram scales, indicating their suitability for preparative and industrial applications.
Green and Efficient Synthetic Routes
Recent developments emphasize environmentally benign synthesis routes. For example, copper-catalyzed domino A^3-coupling reactions have been employed to synthesize imidazo[1,2-a]pyridines under mild heating (50 °C) with good yields, reducing the environmental impact compared to traditional reflux methods. While this method is more general for imidazo[1,2-a]pyridines, it provides insights into sustainable practices that could be adapted for halogenated derivatives.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Lithiation and Iodination | 2,3-Dichloropyridine | 2,2,6,6-Tetramethylpiperidine, I2 | −78 °C lithiation, RT iodination | ~95 | Precursor synthesis for halogenated aminopyridines |
| Cyclization with Ethyl Bromopyruvate | Halogenated 2-aminopyridine, ethyl bromopyruvate | None (thermal) | RT overnight, then 78 °C 2 h | ~95 | Efficient ring closure to imidazo[1,2-a]pyridine |
| DBU-Catalyzed Cyclization | 2-Aminopyridine derivatives, phenacyl bromide | DBU | Aqueous EtOH, RT | 65–94 | Green solvent, mild conditions |
| Copper-Catalyzed Domino A^3 Coupling (General) | 2-Aminopyridines, aldehydes, alkynes | Cu(II), sodium ascorbate | 50 °C, 8–14 h | Moderate to good | Sustainable, mild heating, adaptable to derivatives |
Research Findings and Notes
The halogenation pattern (5-chloro and 8-iodo) is introduced early in the synthesis via selective lithiation and iodination steps, ensuring regioselectivity and functional group compatibility.
Cyclization reactions proceed efficiently under mild conditions without requiring harsh reagents or extreme temperatures, facilitating scale-up and reducing side reactions.
The DBU-catalyzed method offers an environmentally friendly alternative with broad substrate scope, including chloro-substituted aminopyridines, making it applicable for 5-chloro derivatives.
The presence of iodine at the 8-position allows for further functionalization via palladium-catalyzed cross-coupling, expanding the utility of the compound in medicinal chemistry.
Green chemistry approaches such as copper-catalyzed domino reactions provide a framework for future modifications of the synthetic route to enhance sustainability.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-chloro-8-iodoimidazo[1,2-a]pyridine, and how can halogenation steps be optimized?
- Methodology : The compound can be synthesized via sequential coupling and halogenation. For example, α-haloketones react with polymer-bound 2-aminonicotinate derivatives to form imidazo[1,2-a]pyridine scaffolds, followed by halogenation at specific positions (e.g., iodine at C-8 and chlorine at C-5) using elemental iodine or chlorine sources under controlled conditions. Optimization involves adjusting reaction temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometric ratios of halogenating agents to achieve >70% yield .
Q. How can NMR spectroscopy and X-ray crystallography validate the structure of this compound derivatives?
- Methodology :
- NMR : Key signals include:
- ¹H NMR : Downfield shifts for aromatic protons adjacent to halogens (e.g., δ 8.2–8.5 ppm for C-8 iodine substituents).
- ¹³C NMR : Distinct peaks for halogenated carbons (e.g., C-5 chlorine at ~115 ppm, C-8 iodine at ~95 ppm) .
- X-ray crystallography : Reveals intermolecular interactions (e.g., π-π stacking between aromatic rings and C–H⋯N hydrogen bonds) critical for stabilizing the crystal lattice .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodology : Use cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity via MTT assays. Normalize results against Vero cells to evaluate selectivity. For example, derivatives with electron-donating groups (e.g., –NH₂ at C-2) show IC₅₀ values <20 µM in cancer cells vs. >80 µM in normal cells, indicating potential therapeutic windows .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the anticancer activity of this compound derivatives?
- Methodology :
- Electronic effects : Electron-withdrawing groups (e.g., –NO₂ at C-3) enhance activity by increasing electrophilicity, facilitating DNA intercalation. For instance, 3-nitro derivatives exhibit 2× higher potency than unsubstituted analogs .
- Steric effects : Bulky substituents (e.g., tert-butyl at C-2) reduce activity due to hindered target binding. Molecular docking studies (e.g., using Autodock Vina) can correlate substituent size with binding affinity to tubulin or kinases .
Q. What strategies resolve contradictions in catalytic amination yields for 8-iodoimidazo[1,2-a]pyridine derivatives?
- Methodology : Copper-catalyzed aminations often yield <30% due to side reactions (e.g., dehalogenation). Switching to palladium catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) improves yields to >60% by stabilizing oxidative addition intermediates. Solvent optimization (e.g., toluene over DMSO) further suppresses side reactions .
Q. How can computational methods predict the photophysical properties of halogenated imidazo[1,2-a]pyridines?
- Methodology : Time-dependent density functional theory (TD-DFT) calculations (e.g., B3LYP/6-31G*) model absorption/emission spectra. For example, iodine’s heavy atom effect enhances spin-orbit coupling, increasing fluorescence quantum yield by 15–20% compared to non-halogenated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
